molecular formula C14H13NO4 B14420506 2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione CAS No. 85742-00-3

2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione

Cat. No.: B14420506
CAS No.: 85742-00-3
M. Wt: 259.26 g/mol
InChI Key: FSEJQWOUTFVCQZ-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione is an organic compound characterized by a cycloheptane ring with a 1,3-dione functionality and a 4-nitrophenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione typically involves the condensation of cycloheptane-1,3-dione with 4-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to participate in multiple pathways, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)methylidene]cyclohexane-1,3-dione
  • 2-[(4-Nitrophenyl)methylidene]cyclopentane-1,3-dione

Uniqueness

2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs

Properties

CAS No.

85742-00-3

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylidene]cycloheptane-1,3-dione

InChI

InChI=1S/C14H13NO4/c16-13-3-1-2-4-14(17)12(13)9-10-5-7-11(8-6-10)15(18)19/h5-9H,1-4H2

InChI Key

FSEJQWOUTFVCQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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